molecular formula C10H12Cl2N2 B13223968 2,4-Dichloro-6-cyclohexylpyrimidine

2,4-Dichloro-6-cyclohexylpyrimidine

Cat. No.: B13223968
M. Wt: 231.12 g/mol
InChI Key: XYCQMHOEZOGUTB-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-cyclohexylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a cyclohexyl group at position 6. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-cyclohexylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloropyrimidine, which is then subjected to a substitution reaction with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency. The final product is purified through crystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-cyclohexylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), ethanol

Major Products

The major products formed from these reactions include substituted pyrimidines, pyrimidine derivatives with extended conjugation, and various heterocyclic compounds .

Scientific Research Applications

2,4-Dichloro-6-cyclohexylpyrimidine is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-cyclohexylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit DNA synthesis by binding to nucleotide-binding sites, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-6-phenylpyrimidine
  • 2,4-Dichloro-6-ethylpyrimidine

Uniqueness

2,4-Dichloro-6-cyclohexylpyrimidine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

Molecular Formula

C10H12Cl2N2

Molecular Weight

231.12 g/mol

IUPAC Name

2,4-dichloro-6-cyclohexylpyrimidine

InChI

InChI=1S/C10H12Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

XYCQMHOEZOGUTB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=NC(=N2)Cl)Cl

Origin of Product

United States

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